molecular formula C13H14N2O2 B8437512 3-Methyl-1-phenethylpyrazole-4-carboxylic acid CAS No. 288252-43-7

3-Methyl-1-phenethylpyrazole-4-carboxylic acid

Cat. No. B8437512
Key on ui cas rn: 288252-43-7
M. Wt: 230.26 g/mol
InChI Key: ZCEIWOTVGCZOLD-UHFFFAOYSA-N
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Patent
US07015218B1

Procedure details

By the reaction and treatment in the same manner as in Starting Material Synthesis Example 1 using phenelzine (15 g) and ethyl 2-ethoxymethyleneacetoacetate (12 g), the residue was recrystallized from a mixed solvent of ethyl acetate-diisopropyl ether to give 3-methyl-1-phenethylpyrazole-4-carboxylic acid (5.5 g).
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
12 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]1[CH:2]=[CH:3][C:4]([CH2:7][CH2:8][NH:9][NH2:10])=[CH:5][CH:6]=1.C(O[CH:14]=[C:15]([C:21]([CH3:23])=O)[C:16]([O:18]CC)=[O:17])C>>[CH3:23][C:21]1[C:15]([C:16]([OH:18])=[O:17])=[CH:14][N:9]([CH2:8][CH2:7][C:4]2[CH:5]=[CH:6][CH:1]=[CH:2][CH:3]=2)[N:10]=1

Inputs

Step One
Name
Quantity
15 g
Type
reactant
Smiles
C=1C=CC(=CC1)CCNN
Name
Quantity
12 g
Type
reactant
Smiles
C(C)OC=C(C(=O)OCC)C(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
By the reaction and treatment in the same manner as
CUSTOM
Type
CUSTOM
Details
the residue was recrystallized from a mixed solvent of ethyl acetate-diisopropyl ether

Outcomes

Product
Name
Type
product
Smiles
CC1=NN(C=C1C(=O)O)CCC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 5.5 g
YIELD: CALCULATEDPERCENTYIELD 37.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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